molecular formula C6H9BrN2 B13120425 4-(2-Bromoethyl)-1-methyl-1H-imidazole

4-(2-Bromoethyl)-1-methyl-1H-imidazole

Cat. No.: B13120425
M. Wt: 189.05 g/mol
InChI Key: CLRSMMDYLAMXIV-UHFFFAOYSA-N
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Description

4-(2-Bromoethyl)-1-methyl-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with a bromoethyl group and a methyl group. Imidazole derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromoethyl)-1-methyl-1H-imidazole typically involves the alkylation of 1-methylimidazole with 2-bromoethanol. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like acetonitrile or dimethylformamide (DMF) for several hours.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Bromoethyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromo group or reduce other functional groups present in the molecule.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed:

    Nucleophilic Substitution: Products include azido, thio, or alkoxy derivatives of the imidazole.

    Oxidation: Products may include hydroxylated or carboxylated derivatives.

    Reduction: Products may include dehalogenated imidazole derivatives.

Scientific Research Applications

4-(2-Bromoethyl)-1-methyl-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Bromoethyl)-1-methyl-1H-imidazole involves its interaction with biological targets, such as enzymes or receptors. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins or DNA. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

  • 4-(2-Chloroethyl)-1-methyl-1H-imidazole
  • 4-(2-Iodoethyl)-1-methyl-1H-imidazole
  • 4-(2-Fluoroethyl)-1-methyl-1H-imidazole

Comparison:

  • Reactivity: The bromoethyl derivative is generally more reactive than its chloro and fluoro counterparts due to the higher leaving group ability of bromine.
  • Biological Activity: The biological activity of these compounds can vary significantly based on the nature of the halogen substituent. The bromoethyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs.
  • Applications: While all these compounds can be used as intermediates in organic synthesis, their specific applications may differ based on their reactivity and biological effects.

Properties

Molecular Formula

C6H9BrN2

Molecular Weight

189.05 g/mol

IUPAC Name

4-(2-bromoethyl)-1-methylimidazole

InChI

InChI=1S/C6H9BrN2/c1-9-4-6(2-3-7)8-5-9/h4-5H,2-3H2,1H3

InChI Key

CLRSMMDYLAMXIV-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(N=C1)CCBr

Origin of Product

United States

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